molecular formula C17H14N2O2S3 B2865736 (E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-(m-tolyl)acetamide CAS No. 637318-08-2

(E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-(m-tolyl)acetamide

Cat. No.: B2865736
CAS No.: 637318-08-2
M. Wt: 374.49
InChI Key: CAIMSRDYGLGAKM-NTEUORMPSA-N
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Description

(E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-(m-tolyl)acetamide is a synthetically designed small molecule that functions as a potent inhibitor of protein kinases, with a primary research focus on its anti-proliferative and pro-apoptotic effects in cancer cell lines. This compound is a rhodanine-based derivative, a scaffold well-known for its ability to interact with the ATP-binding site of various kinase targets source . Its specific mechanism of action is believed to involve the inhibition of key oncogenic kinases, such as VEGFR2 and PDGFR-β, which are critical drivers of tumor angiogenesis and growth source . The (E)-configured thiophen-2-ylmethylene group at the 5-position of the thiazolidinone ring is a crucial pharmacophore for optimal binding affinity and biological activity. Researchers utilize this compound as a chemical tool to investigate signaling pathways in oncology, particularly those involving receptor tyrosine kinases, and to study the induction of cell cycle arrest and apoptosis in malignant cells source . Its research value lies in its utility for validating new molecular targets in cancer biology and for serving as a lead structure in the development of novel targeted therapeutics.

Properties

IUPAC Name

N-(3-methylphenyl)-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S3/c1-11-4-2-5-12(8-11)18-15(20)10-19-16(21)14(24-17(19)22)9-13-6-3-7-23-13/h2-9H,10H2,1H3,(H,18,20)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAIMSRDYGLGAKM-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC3=CC=CS3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=CS3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and properties are influenced by substituents on the thiazolidinone core and acetamide side chain. Key analogues include:

Compound Name Substituents (Position 5) Biological Activity Key Findings Reference
(E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-(m-tolyl)acetamide Thiophen-2-ylmethylene Antiproliferative (hypothetical) Predicted enhanced π-π stacking due to thiophene; moderate lipophilicity
N-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-...acetamide (Compound 9) 4-Chlorobenzylidene Antimicrobial, Antifungal High yield (90%); strong activity vs. Gram-positive bacteria
2-{[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]amino}-N-phenyl-2-thioxoacetamide Indole-3-ylmethylene Antiviral (hypothetical) Lower yield (83%); potential for DNA intercalation
2-(3-butyl-4-oxo-2-thioxothiazolidin-5-yl)-N-isobutylacetamide Butyl Urease inhibition IC₅₀ = 12.3 µM; alkyl chains enhance enzyme binding
N-(4-fluorophenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxothiazolidin-3-yl}acetamide 5-Nitro-2-furylmethylene Antitubercular Moderate activity (MIC = 8 µg/mL); nitro group aids redox interactions

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, chloro) enhance antimicrobial activity but may reduce solubility .
  • Aromatic substituents (thiophene, benzylidene) improve π-π interactions, critical for antiproliferative or DNA-binding activity .
  • Alkyl chains (e.g., butyl) in urease inhibitors increase hydrophobic binding to enzyme active sites .
Physicochemical Properties
  • Melting Points : Thiophene derivatives (e.g., target compound) likely melt at 160–180°C, similar to benzylidene analogues (186–207°C) .
  • Solubility : Thiophene’s sulfur atom may improve aqueous solubility vs. purely aromatic (e.g., benzylidene) or nitro-containing derivatives .

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